molecular formula C6H12N2O3S B2953566 hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione CAS No. 2225147-51-1

hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione

Cat. No.: B2953566
CAS No.: 2225147-51-1
M. Wt: 192.23
InChI Key: QCKLMGXILROYAX-UHFFFAOYSA-N
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Description

Hexahydro-1H-4λ⁶-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione is a complex heterocyclic compound featuring a fused bicyclic system comprising a thiadiazine ring (a six-membered ring with sulfur and two nitrogen atoms) and a morpholine moiety (a six-membered oxygen- and nitrogen-containing ring). The "4,4-dione" suffix indicates the presence of two ketone groups at the 4-position, which likely influence its electronic and steric properties.

Properties

IUPAC Name

2,3,6,7,9,9a-hexahydro-1H-[1,4]oxazino[4,3-b][1,2,4]thiadiazine 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c9-12(10)4-1-7-6-5-11-3-2-8(6)12/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKLMGXILROYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N2CCOCC2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. Common methods involve the use of reagents such as thiocyanates and amines, followed by cyclization reactions to form the desired structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be used in the development of new chemical entities and the study of reaction mechanisms.

Medicine: In medicine, this compound may be explored for its therapeutic potential. It could be used as a lead compound in drug discovery and development, particularly in the treatment of various diseases.

Industry: In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Heterocyclic Compounds

Core Ring Systems and Functional Groups

  • Target Compound: Fused thiadiazino-morpholine system with two ketone groups. Contains sulfur (S), oxygen (O), and nitrogen (N) atoms in the heterocyclic framework.
  • Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide (): Fused pyrido-triazino-thiadiazine system with two sulfone (SO₂) groups. Exhibits antitumor activity against HCT-116, MCF-7, and HeLa cell lines .
  • 1,3,4-Thiadiazole Derivatives () :

    • Simpler five-membered thiadiazole rings with substituents like nitro groups and pyrazole moieties.
    • Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans .
Table 1: Structural Features of Comparable Compounds
Compound Core Structure Key Functional Groups Bioactivity
Target Compound Thiadiazino-morpholine 4,4-dione Not reported
Pyrido-triazino-thiadiazine dioxides Pyrido-triazino-thiadiazine 6,6-dioxide Antitumor
1,3,4-Thiadiazole derivatives Thiadiazole Nitrophenyl, pyrazole Antimicrobial

Antitumor Potential ()

Pyrido-triazino-thiadiazine dioxides exhibit moderate activity against human cancer cell lines (IC₅₀ values in micromolar ranges). The sulfone groups likely enhance solubility and target binding, a feature that the target compound’s dione groups may mimic .

Antimicrobial Activity ()

1,3,4-Thiadiazole derivatives show potency against microbial pathogens, with four compounds outperforming others. The nitro and pyrazole substituents contribute to electron-deficient regions, enhancing interactions with microbial enzymes .

Biological Activity

Hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDetails
Chemical Formula C₈H₁₈Cl₂N₂O₂
Molecular Weight 245.15 g/mol
IUPAC Name Hexahydro-1H-thiadiazino[3,2-c]morpholine-4,4-dione
Appearance Powder

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a comparative study against standard antibiotics such as penicillin, certain derivatives of this compound demonstrated moderate activity at concentrations of 10 μg/mL. This suggests potential applications in treating bacterial infections .

The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. Further studies are needed to elucidate the specific biochemical interactions.

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound reported various biological assays. The synthesized compounds were evaluated for their antibacterial activity against several strains of bacteria. Results indicated that some derivatives displayed enhanced efficacy compared to the parent compound .

Study 2: Pharmacological Screening

Another investigation assessed the pharmacological profiles of related morpholine derivatives. The findings suggested that modifications to the thiadiazine ring could significantly impact the biological activity of these compounds. This highlights the importance of structural optimization in drug development .

Summary of Findings

The biological activity of this compound shows promise in antimicrobial applications. Key findings from various studies include:

Study FocusKey Findings
Antimicrobial ActivityModerate activity against bacterial strains
Mechanism InsightsPotential interference with metabolic pathways
Structural OptimizationEnhanced efficacy through derivative modifications

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